1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate
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Overview
Description
1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the chloro and iodo substituents: This can be done through halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and iodine.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using an alcohol in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and iodo substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
3-Chloro-1-ethyl-4-iodo-1H-pyrazole: This compound has similar substituents but differs in the position of the ethyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group and a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications .
Properties
Molecular Formula |
C12H10ClIN2O2 |
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Molecular Weight |
376.58 g/mol |
IUPAC Name |
1-(4-chloro-3-iodophenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClIN2O2/c1-7(8-2-3-10(13)11(14)4-8)18-12(17)9-5-15-16-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
QYGULRYXUVZITN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)I)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
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